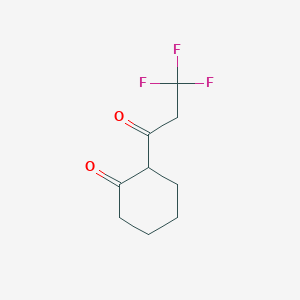
2-(3,3,3-Trifluoropropanoyl)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3,3-Trifluoropropanoyl)cyclohexanone is an organic compound with the molecular formula C9H11F3O2 It is a derivative of cyclohexanone, where a trifluoropropanoyl group is attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,3-Trifluoropropanoyl)cyclohexanone typically involves the reaction of cyclohexanone with 3,3,3-trifluoropropionic acid or its derivatives. One common method is the acylation of cyclohexanone using 3,3,3-trifluoropropanoyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-(3,3,3-Trifluoropropanoyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoropropanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
2-(3,3,3-Trifluoropropanoyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3,3,3-Trifluoropropanoyl)cyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropanoyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
3,3,3-Trifluoropropionic acid: A precursor in the synthesis of 2-(3,3,3-Trifluoropropanoyl)cyclohexanone.
3,3,3-Trifluoropropanoyl chloride: Another precursor used in the synthesis.
Cyclohexanone: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to the presence of the trifluoropropanoyl group, which imparts distinct chemical and physical properties. This makes it valuable in various applications, particularly in the synthesis of fluorinated compounds and materials .
属性
分子式 |
C9H11F3O2 |
|---|---|
分子量 |
208.18 g/mol |
IUPAC 名称 |
2-(3,3,3-trifluoropropanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)5-8(14)6-3-1-2-4-7(6)13/h6H,1-5H2 |
InChI 键 |
SFOZPJBOPXYQMA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)C(C1)C(=O)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


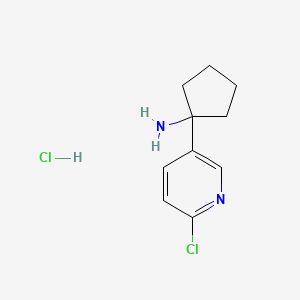
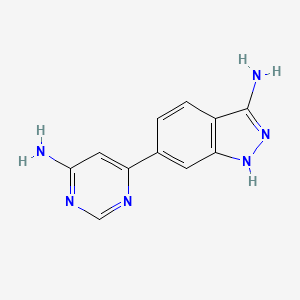
![[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14053469.png)



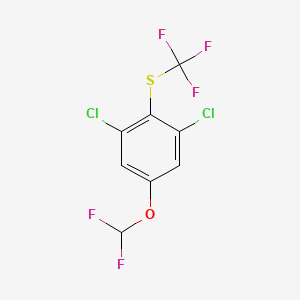
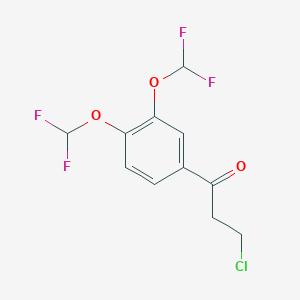

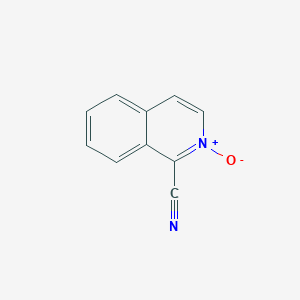
![2-(1,1-Difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14053512.png)
![N-(2-cyanopyrrol-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide](/img/structure/B14053519.png)
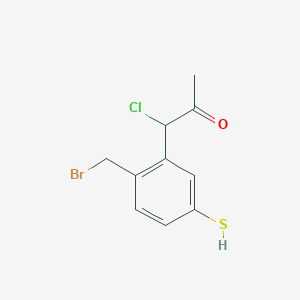
![[(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14053531.png)
